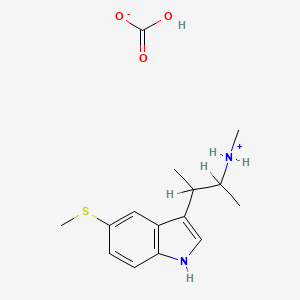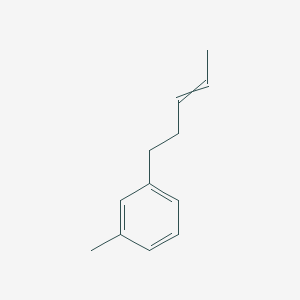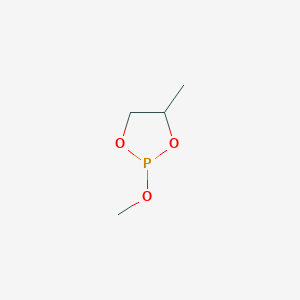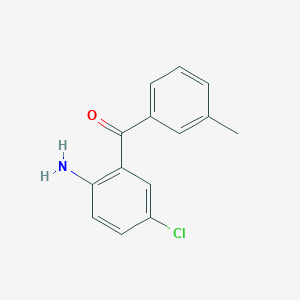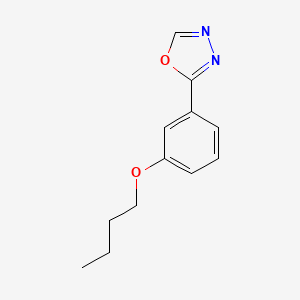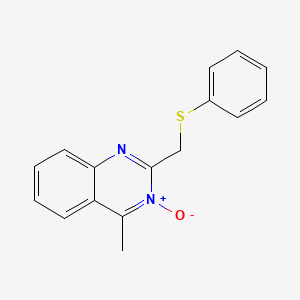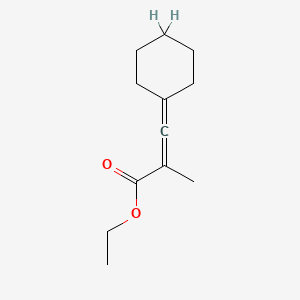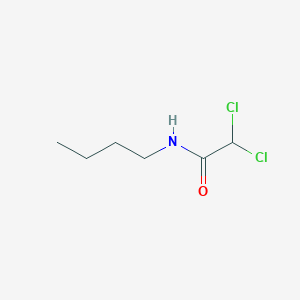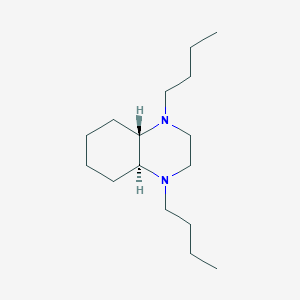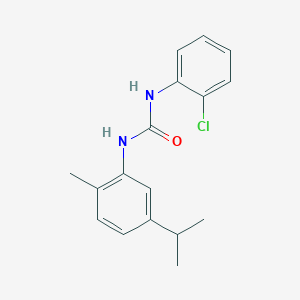
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a methyl-propan-2-ylphenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea typically involves the reaction of 2-chloroaniline with 2-methyl-5-propan-2-ylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-3-phenylurea: Lacks the methyl-propan-2-yl group.
1-(2-Methylphenyl)-3-(2-chlorophenyl)urea: Different substitution pattern.
1-(2-Chlorophenyl)-3-(2-methylphenyl)urea: Similar but lacks the propan-2-yl group.
Uniqueness
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is unique due to the presence of both the chlorophenyl and methyl-propan-2-ylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
6343-34-6 |
|---|---|
Fórmula molecular |
C17H19ClN2O |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-11(2)13-9-8-12(3)16(10-13)20-17(21)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H2,19,20,21) |
Clave InChI |
HGGRADXJMCVTDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


